Welcome to the BenchChem Online Store!
molecular formula C8H9NO2 B085802 N-Methylanthranilic acid CAS No. 119-68-6

N-Methylanthranilic acid

Cat. No. B085802
M. Wt: 151.16 g/mol
InChI Key: WVMBPWMAQDVZCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05565449

Procedure details

In a 1 L beaker was placed 40 grams (0.267 mmol) of N-methylanthranilic acid dissolved in 300 mL water and 26.7 mL conc. HCl cooled to 20° C. A solution of ICL, prepared by dissolving 44 grams of ICl to a cooled (0° C.) solution of 167 mL water and 45 ml conc. HCl, was rapidly added to the stirred N-methylanthranilc acid solution. The reaction was allowed to stir for 2 hrs, filtered on a medium glass frit funnel, washing the solids with water. The green powder isolated was dried under vacuum to yield 70 grams (96%) of 5-iodo-N-methylanthranilic acid. 1H NMR (DMSO-d6) 7.61 (1H, bs, C6-H), 7.21 (1H, bd, 3JHH =8 Hz, C4-H), 6.19 (1H, d, 3JHH =8 Hz, C3-H), 2.43 (3H, s, NCH3); 13C NMR (DMSO-d6) 169.0, 151.4, 142.7, 139.6, 114.2, 112.7, 74.2, 29.6.
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
26.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
44 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Name
Quantity
45 mL
Type
reactant
Reaction Step Five
Name
Quantity
167 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[C:4](=[CH:8][CH:9]=[CH:10][CH:11]=1)[C:5]([OH:7])=[O:6].Cl.[I:13]Cl>O>[I:13][C:9]1[CH:8]=[C:4]([C:5]([OH:7])=[O:6])[C:3]([NH:2][CH3:1])=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
CNC=1C(C(=O)O)=CC=CC1
Step Two
Name
Quantity
26.7 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
44 g
Type
reactant
Smiles
ICl
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
45 mL
Type
reactant
Smiles
Cl
Name
Quantity
167 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
to stir for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A solution of ICL, prepared
ADDITION
Type
ADDITION
Details
was rapidly added to the stirred N-methylanthranilc acid solution
FILTRATION
Type
FILTRATION
Details
filtered on a medium glass frit funnel
WASH
Type
WASH
Details
washing the solids with water
CUSTOM
Type
CUSTOM
Details
The green powder isolated
CUSTOM
Type
CUSTOM
Details
was dried under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
IC1=CC=C(C(C(=O)O)=C1)NC
Measurements
Type Value Analysis
AMOUNT: MASS 70 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 94626.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.